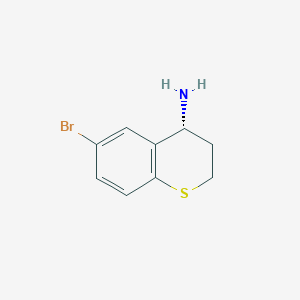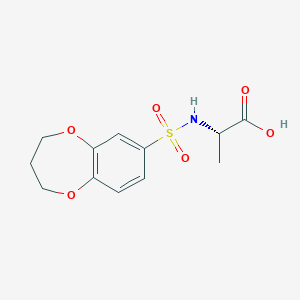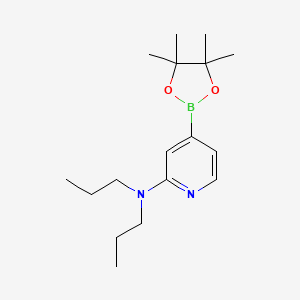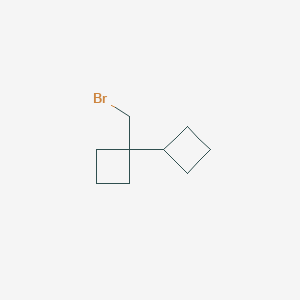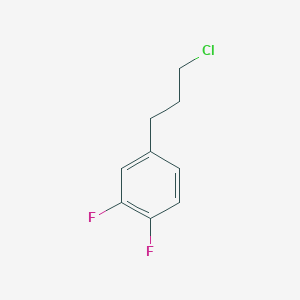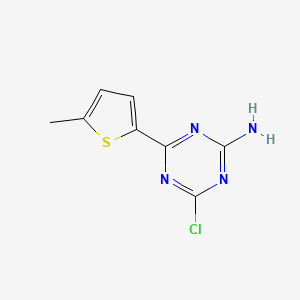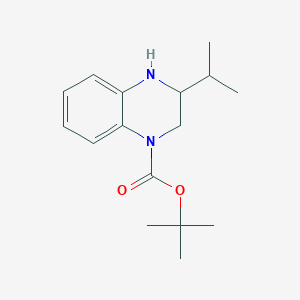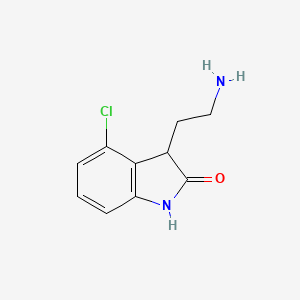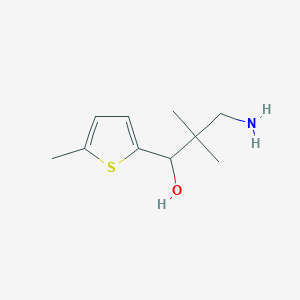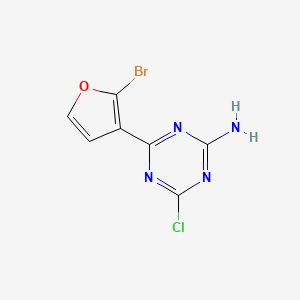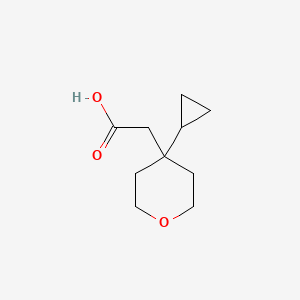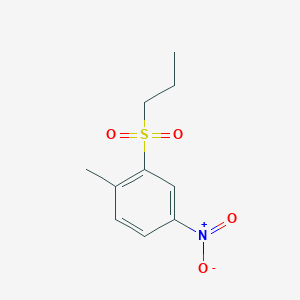
3-(Bromomethyl)-3-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)-3-methylhexane can be synthesized through several methods. One common approach involves the bromination of 3-methylhexane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of bromine and appropriate catalysts under controlled temperature and pressure conditions ensures a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Nucleophilic Substitution: Formation of 3-methylhexanol.
Elimination: Formation of 3-methylhexene.
Oxidation: Formation of 3-methylhexanoic acid.
Scientific Research Applications
3-(Bromomethyl)-3-methylhexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, allowing it to modify other molecules by forming new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylhexane: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylhexane: Similar structure but with an iodine atom instead of bromine.
3-(Bromomethyl)-2-methylhexane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-3-methylhexane is unique due to the specific reactivity of the bromomethyl group, which offers distinct advantages in certain synthetic applications compared to its chloro- and iodo- counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-6-8(3,5-2)7-9/h4-7H2,1-3H3 |
InChI Key |
TVMOJVHYNNGWLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


